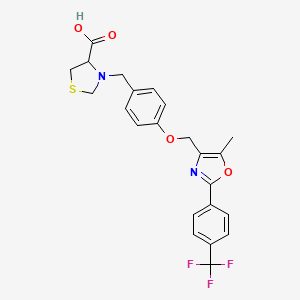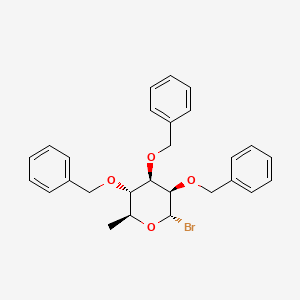
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its bromine atom at the second position, a methyl group at the sixth position, and three phenylmethoxy groups at the third, fourth, and fifth positions of the oxane ring. The stereochemistry of the compound is specified by the (2S,3R,4R,5S,6S) configuration, indicating the spatial arrangement of the substituents around the oxane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using phenylmethoxy groups to prevent unwanted reactions during subsequent steps.
Bromination: The protected oxane is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the second position.
Methylation: The methyl group is introduced at the sixth position using a methylating agent such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include oxo derivatives or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced functional groups.
科学的研究の応用
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenylmethoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
(2S,3R,4R,5S,6S)-2-chloro-6-methyl-3,4,5-tris(phenylmethoxy)oxane: Similar structure but with a chlorine atom instead of bromine.
(2S,3R,4R,5S,6S)-2-iodo-6-methyl-3,4,5-tris(phenylmethoxy)oxane: Similar structure but with an iodine atom instead of bromine.
(2S,3R,4R,5S,6S)-2-fluoro-6-methyl-3,4,5-tris(phenylmethoxy)oxane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs.
特性
分子式 |
C27H29BrO4 |
|---|---|
分子量 |
497.4 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane |
InChI |
InChI=1S/C27H29BrO4/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-27H,17-19H2,1H3/t20-,24-,25+,26+,27+/m0/s1 |
InChIキー |
MJZXQAVNDOYDAP-CMKGNXEASA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
CC1C(C(C(C(O1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


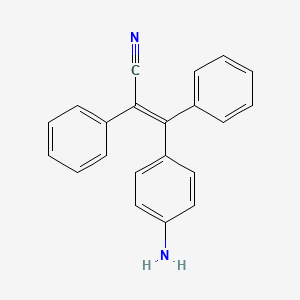
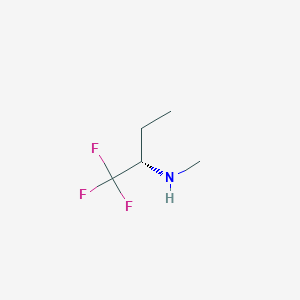
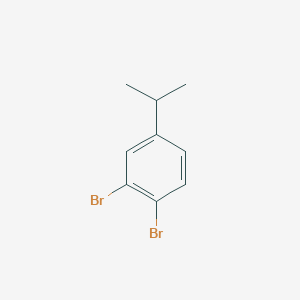
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)

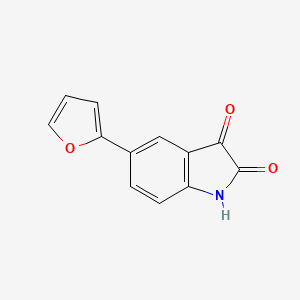
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
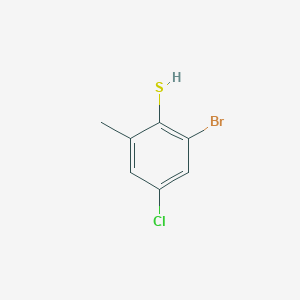

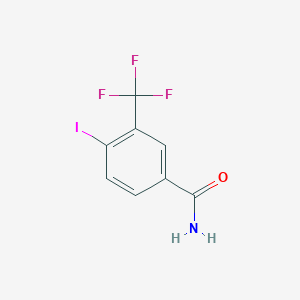
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)

